molecular formula C13H20ClN3O B1518698 N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride CAS No. 1170061-54-7

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Cat. No. B1518698
CAS RN: 1170061-54-7
M. Wt: 269.77 g/mol
InChI Key: DDDTXJDAVZEIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-N’-(piperidin-2-ylmethyl)urea hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O and a molecular weight of 269.7704 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-(piperidin-2-ylmethyl)urea hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase

  • Soluble Epoxide Hydrolase (sEH) Inhibitors : Compounds with a piperidyl moiety, similar in structure to N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, have been synthesized and studied for their inhibitory activity against human and murine sEH. These inhibitors have shown potential in reducing inflammatory pain, indicating therapeutic applications in pain management (Rose et al., 2010).

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Piperidine/piperazine ureas have been identified as a novel class of FAAH inhibitors with remarkable selectivity and in vitro potency. Given FAAH's role in degrading signaling lipids like anandamide, these inhibitors could have implications for treating pain, inflammation, and CNS disorders without the side effects associated with direct cannabinoid receptor agonists (Ahn et al., 2007).

Plant Biology and Morphogenesis

  • Urea Derivatives in Plant Biology : Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been extensively utilized in in vitro plant morphogenesis studies. This reflects the potential of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride analogs in agricultural and botanical research (Ricci & Bertoletti, 2009).

Anticancer and Antiproliferative Agents

  • Anticancer Activity : The diaryl ureas, including structures similar to N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, have been evaluated for their antiproliferative activity against various cancer cell lines. Some compounds have demonstrated significant effects, suggesting the potential of such ureas as anticancer agents. This highlights the importance of structure-activity relationship studies in developing new therapeutic molecules (Feng et al., 2020).

Neuropharmacology and CNS Agents

  • Central Nervous System (CNS) Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown anxiolytic activity and muscle-relaxant properties, indicating potential applications in treating anxiety and related muscle tension disorders. These findings suggest the therapeutic relevance of structurally related compounds in neuropharmacology (Rasmussen et al., 1978).

Antimicrobial and Environmental Applications

  • Antimicrobial Activity : Studies on compounds structurally related to N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride have explored their use as antimicrobials, particularly in personal care products. The environmental occurrence and impact of such compounds, including their degradation and effects on aquatic environments, have also been investigated (Halden & Paull, 2004).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, they continue to be an area of active research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-phenyl-3-(piperidin-2-ylmethyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12;/h1-3,6-7,12,14H,4-5,8-10H2,(H2,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDTXJDAVZEIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Reactant of Route 4
Reactant of Route 4
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.